5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play crucial roles in cell signaling and gene expression. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide: Another imidazoquinazoline derivative with similar biological activities.
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine: Known for its PI3K inhibitory activity.
Uniqueness
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol is unique due to its dual inhibitory activity against PI3K and HDAC, making it a promising candidate for anticancer therapy. Its specific structure allows for effective interaction with these molecular targets, leading to potent antiproliferative effects .
Properties
IUPAC Name |
5-imino-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-9-7(16)3-2-6-8(9)14-11(12)15-5-4-13-10(6)15/h2-3,12-13,16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEAEDZMIJLPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=N)N=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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